Dihydrojasmone

Catalog No.
S526116
CAS No.
1128-08-1
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrojasmone

CAS Number

1128-08-1

Product Name

Dihydrojasmone

IUPAC Name

3-methyl-2-pentylcyclopent-2-en-1-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3

InChI Key

YCIXWYOBMVNGTB-UHFFFAOYSA-N

SMILES

CCCCCC1=C(CCC1=O)C

Solubility

Soluble in fats; Very slightly soluble in water
Soluble (in ethanol)

Synonyms

Dihydrojasmone; AI3-15185; BRN 1906471; BRN-1906471; BRN1906471; EINECS 214-434-5; FEMA No. 3763; NSC 71928; NSC71928; NSC-71928; Jasmone, dihydro-;

Canonical SMILES

CCCCCC1=C(CCC1=O)C

Description

The exact mass of the compound Dihydrojasmone is 166.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in hexane and fatsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71928. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of cyclic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Dihydrojasmone (DHJ) is a naturally occurring volatile compound found in various fruits and flowers, including jasmine, rice, and peaches []. It possesses a pleasant jasmine-like aroma and has attracted scientific interest for its potential applications in several research areas. Here's a breakdown of its current scientific research applications:

Dihydrojasmone is an organic compound classified as a ketone, with the chemical formula C11H18OC_{11}H_{18}O and a molecular weight of approximately 170.26 g/mol. It is recognized for its distinct fruity jasmine odor, enriched with woody and herbal undertones, making it a valuable component in perfumery. Dihydrojasmone is typically encountered in various essential oils, including those from citrus fruits and bergamot orange oil . This compound is a colorless liquid at room temperature, boiling at around 102.5 °C under reduced pressure (5-6 mmHg), and exhibits low solubility in water, but is soluble in common organic solvents like ethanol and hydrocarbons .

The specific mechanism by which dihydrojasmone interacts with olfactory receptors to produce its characteristic fragrance remains under investigation. However, research suggests that the shape and functional groups of the molecule play a role in its binding to these receptors in the nasal cavity, triggering the perception of smell [].

  • Oxidation: Dihydrojasmone can be oxidized to form various derivatives, such as lactones, through reactions with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) .
  • Hydrogenation: The compound can be synthesized through the hydrogenation of pyrethrins, resulting in the saturation of its side chain and the conversion of hydroxyl groups into hydrogen atoms .
  • Rearrangement: Dihydrojasmone can also participate in rearrangements under specific conditions, leading to the formation of other cyclic compounds .

Dihydrojasmone exhibits several biological activities, primarily attributed to its aromatic properties. It has been studied for its potential antimicrobial effects and as an insect repellent. Additionally, its pleasant scent makes it a candidate for applications in aromatherapy and fragrance formulations, contributing to mood enhancement and relaxation .

Several methods have been developed for synthesizing dihydrojasmone:

  • Hydrogenation of Pyrethrins: A prevalent method involves the catalytic hydrogenation of pyrethrin extracts in an organic solvent using catalysts such as platinum, palladium, or nickel .
  • Synthesis via 1,4-Diketones: Another method includes oxidizing pent-4-en-1-ol to form aldehydes, which then react with Grignard reagents to yield olefinic alcohols that can be further processed into diketones and cyclized to produce dihydrojasmone .
  • Organometallic Reactions: Novel synthetic routes have also been explored using organometallic compounds that react with specific substrates to yield dihydrojasmone .

Dihydrojasmone finds diverse applications across various industries:

  • Perfumery: Its unique scent profile makes it a popular ingredient in perfumes, often used for creating natural green, woody, lavender, and bergamot fragrances .
  • Flavoring Agents: It is also utilized in food flavoring due to its pleasant aroma.
  • Cosmetics: The compound is incorporated into cosmetic products for its fragrance-enhancing properties.
  • Agricultural Uses: Owing to its insect-repellent properties, dihydrojasmone may be employed in pest control formulations .

Dihydrojasmone shares structural similarities with several other aromatic compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
JasmoneC11H16OC_{11}H_{16}OCharacterized by a jasmine-like scent; less stable than dihydrojasmone.
Cis-JasmoneC11H16OC_{11}H_{16}OA stereoisomer of jasmone; used similarly in fragrances but with different olfactory notes.
GeraniolC10H18OC_{10}H_{18}OA monoterpenoid alcohol known for its rose-like scent; often used in perfumes and cosmetics.
LinaloolC10H18OC_{10}H_{18}OA naturally occurring terpene alcohol with floral notes; commonly found in lavender oil.

Dihydrojasmone stands out due to its unique combination of fruity and floral aromas along with its stability compared to other similar compounds. Its specific structural features allow it to maintain a pleasant scent even at lower concentrations, making it particularly valuable in perfumery applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colourless liquid; celery, herbacous, spicy aroma

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

Density

0.911-0.917

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y953R7PP90

GHS Hazard Statements

Aggregated GHS information provided by 1634 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 346 of 1634 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1288 of 1634 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1128-08-1

Wikipedia

Dihydrojasmone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Cyclopenten-1-one, 3-methyl-2-pentyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Gliszczyńska A, Semba D, Szczepanik M, Dancewicz K, Gabryś B. Alkyl-Substituted δ-Lactones Derived from Dihydrojasmone and Their Stereoselective Fungi-Mediated Conversion: Production of New Antifeedant Agents. Molecules. 2016 Sep 13;21(9). pii: E1226. doi: 10.3390/molecules21091226. PubMed PMID: 27649116.
2: Belloir C, Miller-Leseigneur ML, Neiers F, Briand L, Le Bon AM. Biophysical and functional characterization of the human olfactory receptor OR1A1 expressed in a mammalian inducible cell line. Protein Expr Purif. 2017 Jan;129:31-43. doi: 10.1016/j.pep.2016.09.006. Epub 2016 Sep 15. PubMed PMID: 27642093.
3: Ahmad S, Ullah F, Zeb A, Ayaz M, Ullah F, Sadiq A. Evaluation of Rumex hastatus D. Don for cytotoxic potential against HeLa and NIH/3T3 cell lines: chemical characterization of chloroform fraction and identification of bioactive compounds. BMC Complement Altern Med. 2016 Aug 24;16:308. doi: 10.1186/s12906-016-1302-y. PubMed PMID: 27552817; PubMed Central PMCID: PMC4995757.
4: Gliszczyńska A, Gładkowski W, Dancewicz K, Gabryś B. Enantioselective Microbial Hydroxylation as a Useful Tool in the Production of Jasmonate Derivatives with Aphid Deterrent Activity. Curr Microbiol. 2015 Jul;71(1):83-94. doi: 10.1007/s00284-015-0831-9. Epub 2015 May 10. PubMed PMID: 25958072.
5: Erden I, Ocal N, Song J, Gleason C, Gärtner C. Unusual endoperoxide isomerizations: a convenient entry into 2-vinyl-2-cyclopentenones from saturated fulvene endoperoxides. Tetrahedron. 2006 Nov 13;62(46):10676-10682. PubMed PMID: 17998948; PubMed Central PMCID: PMC1905889.
6: Trost BM, Pinkerton AB. A three-component coupling approach to cyclopentanoids. J Org Chem. 2001 Nov 16;66(23):7714-22. PubMed PMID: 11701026.
7: Nakashita Y, Hesse M. Conversion of nitroheptane to dihydrojasmone. Planta Med. 1985 Aug;51(4):349-50. PubMed PMID: 17340535.
8: Bakuzis P, Bakuzis ML. Synthesis of 2-alkylcyclopentenones. Jasmone, dihydrojasmone, and a prostaglandin precursor. J Org Chem. 1977 Jul 8;42(14):2362-5. PubMed PMID: 874613.
9: Katsure J, Matsui M. Synthetic studies on cyclopentane derivatives. Pt. 1. Alternative routes to dl-prostaglandin-B1 and dihydrojasmone. Agric Biol Chem. 1969;33(7):1078-86. PubMed PMID: 12262299.

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